molecular formula C22H23N3O5 B2791758 N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide CAS No. 896381-85-4

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide

カタログ番号: B2791758
CAS番号: 896381-85-4
分子量: 409.442
InChIキー: KDNDAEUJZBYVKU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a benzodioxolylmethyl group linked via a hexanamide chain to a 2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl moiety. The tetrahydroquinazolinone core is a nitrogen-containing heterocycle with dual keto groups, often associated with enzyme inhibition or receptor modulation due to its ability to form hydrogen bonds . The hexanamide spacer provides conformational flexibility, which may influence binding interactions in biological systems.

特性

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c26-20(23-13-15-9-10-18-19(12-15)30-14-29-18)8-2-1-5-11-25-21(27)16-6-3-4-7-17(16)24-22(25)28/h3-4,6-7,9-10,12H,1-2,5,8,11,13-14H2,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNDAEUJZBYVKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Molecular Formula

  • C : 18
  • H : 19
  • N : 3
  • O : 5

Structural Characteristics

The compound features a benzodioxole moiety linked to a tetrahydroquinazoline structure, which contributes to its unique biological activity. The presence of a hexanamide chain further enhances its solubility and interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it was reported to induce apoptosis in breast cancer cells through the activation of the caspase pathway, highlighting its potential as a therapeutic agent in oncology .

The mechanism by which this compound exerts its effects involves several pathways:

  • Inhibition of Protein Kinases : It has been shown to inhibit specific protein kinases involved in cell signaling pathways that regulate cell growth and survival. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells .
  • Modulation of Gene Expression : The compound affects the expression of genes associated with cell cycle regulation and apoptosis, further supporting its role as an anticancer agent .

Neuroprotective Effects

Some studies suggest that N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide may also possess neuroprotective properties. It appears to protect neuronal cells from oxidative stress-induced damage, which is significant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Activity

Preliminary investigations have indicated that this compound may exhibit antimicrobial properties against certain bacterial strains. Its effectiveness could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in breast cancer cells
NeuroprotectiveProtects against oxidative stress
AntimicrobialInhibits growth of specific bacterial strains

Case Study: Anticancer Efficacy

In a controlled study on MCF-7 breast cancer cells:

  • Treatment Duration : 48 hours
  • Concentration : 10 µM showed a significant reduction in cell viability (p < 0.01).
  • Mechanism : Increased expression of pro-apoptotic markers (BAX) and decreased expression of anti-apoptotic markers (BCL-2).

These findings suggest that the compound may serve as a promising lead for developing novel anticancer therapies.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Comparison with Isoindoledione Analogs ()

A structurally related compound, N-(1,3-benzodioxol-5-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide, replaces the tetrahydroquinazolinone group with an isoindoledione moiety. Key differences include:

  • Biological Implications: Isoindolediones are often used in materials science or as intermediates, whereas tetrahydroquinazolinones are more commonly linked to bioactivity (e.g., kinase inhibition) .
Table 1: Structural Comparison
Feature Main Compound Isoindoledione Analog ()
Heterocyclic Core Tetrahydroquinazolinone Isoindoledione
Hydrogen-Bonding Sites 2 (N–H and C=O) 2 (C=O groups)
Molecular Weight (estimated) ~440 g/mol ~420 g/mol

Comparison with Fluorinated Benzamide Inhibitors ()

While distinct in structure, similarities include:

  • Amide Linkage : Both compounds utilize an amide bond to connect aromatic and heterocyclic groups.
  • Dioxo Motifs: The tetrahydroquinazolinone’s 2,4-dioxo group parallels the pyrimidine dione in the fluorinated analog, suggesting shared affinity for enzymatic active sites.
Table 2: Functional Group Impact on Binding
Compound Key Functional Groups Hypothesized Target Interaction
Main Compound Tetrahydroquinazolinone, amide Enzyme active-site hydrogen bonds
Fluorinated Benzamide () Pyrimidine dione, fluoroaryl Competitive inhibition via π-stacking

Comparison with N,O-Bidentate Directing Groups ()

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide contains an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization . Contrasts with the main compound include:

  • Directing Group vs. Pharmacophore : The hydroxyl and tertiary alcohol in ’s compound facilitate coordination to metals, whereas the benzodioxole in the main compound may enhance lipophilicity or metabolic resistance.
  • Chain Length : The hexanamide chain in the main compound offers greater flexibility compared to the shorter alkyl groups in ’s analog.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential reactions requiring precise control of temperature, solvent selection (e.g., dimethyl sulfoxide for polar intermediates), and coupling agents like EDCI to ensure high yields. Purification methods such as column chromatography or recrystallization are critical for isolating the product from byproducts like unreacted starting materials .

Example Synthesis Protocol

StepReagents/ConditionsPurpose
1DMSO, 60°C, 12hBenzodioxole activation
2EDCI, THF, RTAmide bond formation
3Silica gel chromatography (EtOAc/hexane)Purification

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of NMR (1H/13C for functional groups), high-resolution mass spectrometry (HRMS for molecular weight), and X-ray crystallography (if crystals are obtainable) to validate the structure. Computational tools like molecular dynamics simulations can predict conformational stability .

Q. What analytical techniques are suitable for assessing purity?

  • HPLC with UV detection (λ = 254 nm) for quantifying impurities.
  • Differential scanning calorimetry (DSC) to confirm melting point consistency.
  • Elemental analysis (C, H, N) to verify stoichiometric ratios .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., buffer pH, cell lines). Address this by:

  • Repeating experiments under standardized protocols (e.g., pH 7.4 PBS buffer, HEK293 cells).
  • Validating purity (>98% via HPLC) to exclude confounding impurities.
  • Cross-referencing with orthogonal assays (e.g., enzyme inhibition vs. cellular viability) .

Q. What methodologies are effective for elucidating the compound’s mechanism of action?

  • Enzyme kinetics assays : Measure IC50 values against target enzymes (e.g., kinases) using fluorogenic substrates.
  • Molecular docking simulations : Map binding interactions with proteins like quinazoline-binding kinases (e.g., EGFR).
  • CRISPR-Cas9 knockouts : Identify genetic pathways affected by the compound in model organisms .

Q. How can solubility limitations in biological assays be overcome?

  • Use co-solvents (e.g., DMSO ≤ 0.1% v/v) to maintain compound stability.
  • Synthesize prodrug derivatives (e.g., ester-linked analogs) with improved hydrophilicity.
  • Employ nanoparticle encapsulation (e.g., PLGA nanoparticles) for controlled release .

Methodological Framework for Data Contradiction Analysis

Step Action Example
1. ReplicateRepeat experiments under identical conditions.Re-synthesize the compound using the same protocol .
2. ValidateCross-check with orthogonal techniques.Compare HPLC purity data with elemental analysis .
3. ContextualizeReview theoretical frameworks (e.g., enzyme inhibition models).Align bioactivity data with known quinazoline SAR trends .

Advanced Structural Characterization Table

Technique Application Key Parameters
2D NMR (NOESY) Spatial proximity of benzodioxole and quinazolinone groupsCross-peak intensity at δ 6.8–7.2 ppm
X-ray crystallography Absolute configuration analysisResolution < 1.0 Å, R-factor < 0.05
DFT calculations Electronic properties predictionHOMO-LUMO gap for reactivity assessment

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。